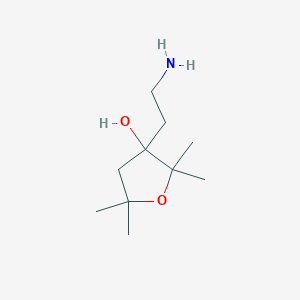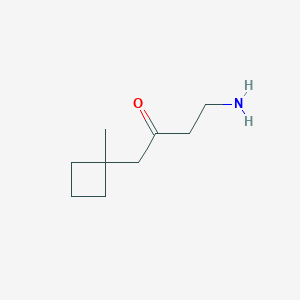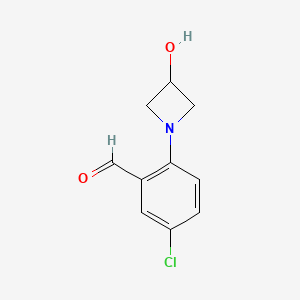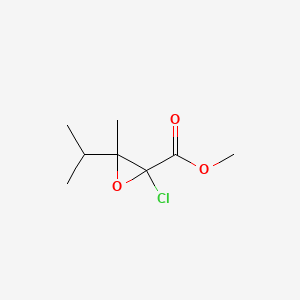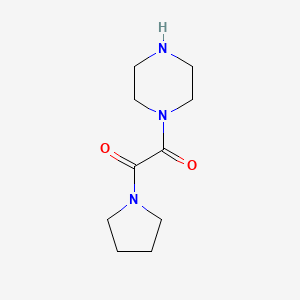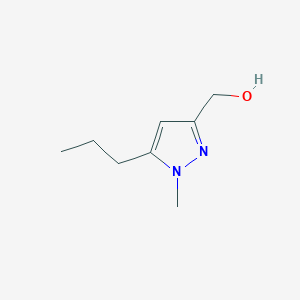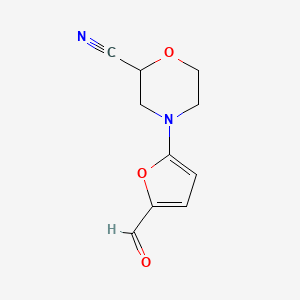
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile: is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a cyano group at the 2-position. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile typically involves the reaction of 5-formylfuran with morpholine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyano group in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of furan and morpholine derivatives with biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may be employed in the synthesis of polymers or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors. The formyl and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The furan ring may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide
Comparison:
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile: The cyano group is positioned differently, which can affect the compound’s reactivity and interaction with molecular targets.
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different chemical and biological properties.
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-(5-formylfuran-2-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O3/c11-5-9-6-12(3-4-14-9)10-2-1-8(7-13)15-10/h1-2,7,9H,3-4,6H2 |
Clave InChI |
WZLHOFMIGLJWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1C2=CC=C(O2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
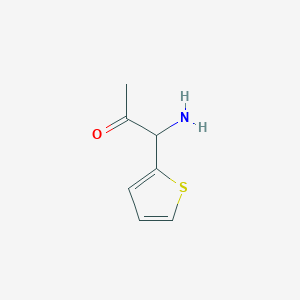

![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
